Tos-aminoxy-Boc-PEG4-Tos

PROTAC linker synthesis orthogonal protection strategy aminoxy bioconjugation

Standard aminoxy-PEG linkers risk premature side reactions in multi-step PROTAC synthesis. Tos-aminoxy-Boc-PEG4-Tos eliminates this with a dual-protected aminoxy motif-N-Tos and Boc groups ensure complete latency until sequential deprotection. - Enables controlled, two-site conjugation: first Tos displacement, then N-Tos cleavage for oxime ligation. - PEG4 spacer provides optimal E3 ligase-target protein bridging distance. - Multi-vendor availability (≥95%-≥98% purity) ensures supply chain continuity for library-scale campaigns.

Molecular Formula C27H39NO11S2
Molecular Weight 617.73
CAS No. 1817735-42-4
Cat. No. B609675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-aminoxy-Boc-PEG4-Tos
CAS1817735-42-4
SynonymsN-Tos-N-(t-butoxycarbonyl)-aminoxy-PEG4-Tos
Molecular FormulaC27H39NO11S2
Molecular Weight617.73
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C(=O)OC(C)(C)C)OCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C27H39NO11S2/c1-22-6-10-24(11-7-22)40(30,31)28(26(29)39-27(3,4)5)37-20-18-35-16-14-34-15-17-36-19-21-38-41(32,33)25-12-8-23(2)9-13-25/h6-13H,14-21H2,1-5H3
InChIKeyNXRDQGCADASLGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tos-aminoxy-Boc-PEG4-Tos: Heterobifunctional PEG4 Linker


Tos-aminoxy-Boc-PEG4-Tos (CAS 1817735-42-4) is a heterobifunctional polyethylene glycol (PEG) linker containing a tetraethylene glycol (PEG4) spacer terminated with a tosyl (Tos) leaving group and a unique N-tosylated Boc-protected aminoxy moiety . Unlike conventional aminoxy-PEG linkers, this compound features an N-Tos protecting group on the aminoxy nitrogen in addition to the Boc-protected oxygen, creating a fully protected aminoxy synthon with distinct reactivity and stability properties . The compound is primarily employed as a building block in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and advanced bioconjugates, with a molecular formula of C₂₇H₃₉NO₁₁S₂ and molecular weight of 617.73 g/mol .

Why Tos-aminoxy-Boc-PEG4-Tos Cannot Be Replaced


Procurement specialists and synthetic chemists should not assume that any aminoxy-PEG linker or bis-tosyl PEG can substitute for Tos-aminoxy-Boc-PEG4-Tos. Structurally, this compound is distinguished by an N-tosylated Boc-aminoxy group, which fundamentally alters its orthogonal protection strategy compared to unprotected or singly protected aminoxy linkers . Standard Boc-aminoxy-PEG4-Tos (CAS 1807539-01-0) bears a free N-H on the aminoxy nitrogen, making it susceptible to side reactions during nucleophilic substitution steps and limiting its utility in sequential conjugation workflows . Conversely, bis-tosyl PEG linkers lack the aminoxy functionality entirely and cannot participate in oxime ligation or carbonyl-targeted bioconjugation. The dual-protected aminoxy motif in Tos-aminoxy-Boc-PEG4-Tos enables a two-step deprotection strategy—removal of the N-Tos group under reducing or nucleophilic conditions, followed by standard acidic Boc deprotection—which is impossible with comparator linkers that offer only a single point of orthogonal control . For applications requiring precise temporal control over aminoxy reactivity in multi-step syntheses, particularly in PROTAC assembly where protecting group compatibility determines overall yield and product integrity, generic substitution introduces quantifiable risk of reaction failure or degraded product purity.

Tos-aminoxy-Boc-PEG4-Tos: Differentiation Evidence


Structural Differentiation: N-Tosylated vs. Free N-H Aminoxy

Tos-aminoxy-Boc-PEG4-Tos contains an N-tosylated Boc-aminoxy group, whereas the closest structural analog, Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0), bears a free N-H on the aminoxy nitrogen . The N-Tos protection eliminates nucleophilic reactivity at the aminoxy nitrogen during tosylate displacement reactions, preventing unwanted self-condensation or premature oxime formation that can occur with the free N-H analog. Molecular weight differs substantially: Tos-aminoxy-Boc-PEG4-Tos has MW 617.73 g/mol (C₂₇H₃₉NO₁₁S₂), while Boc-Aminooxy-PEG4-Tos has MW 463.5 g/mol (C₂₀H₃₃NO₉S), reflecting the additional tosyl protecting group on nitrogen .

PROTAC linker synthesis orthogonal protection strategy aminoxy bioconjugation

Orthogonal Deprotection: Sequential vs. Single-Step Boc Removal

Tos-aminoxy-Boc-PEG4-Tos offers a two-step orthogonal deprotection pathway: the N-Tos group can be removed under reductive or nucleophilic conditions independently of the Boc group, which is subsequently removed under mild acidic conditions (e.g., TFA/DCM) . In contrast, Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0) and Boc-Aminooxy-PEG4-OH (CAS 918132-14-6) possess only the acid-labile Boc protecting group and cannot achieve independent control over aminoxy nitrogen reactivity [1].

orthogonal deprotection PROTAC assembly sequential conjugation

PEG4 Spacer Length in PROTAC Ternary Complex Formation

Tos-aminoxy-Boc-PEG4-Tos contains a tetraethylene glycol (PEG4) spacer consisting of four ethylene oxide repeat units, providing a fully extended molecular length suitable for bridging E3 ligase and target protein ligands in PROTAC design . Empirical studies across multiple PROTAC campaigns demonstrate that PEG4, PEG6, and PEG8 linkers consistently outperform shorter PEG2 and PEG3 analogs in ternary complex formation efficiency and resultant protein degradation potency, with PEG4 serving as the minimal length for effective bridging in many VHL-recruiting and CRBN-recruiting PROTAC systems [1].

PROTAC linker optimization ternary complex formation PEG spacer length

Hydrophilicity: PEG4 Linkers vs. Alkyl Chains

Tos-aminoxy-Boc-PEG4-Tos exhibits a calculated LogP of 3.6 and contains 11 hydrogen bond acceptors from the PEG4 chain and sulfonyl/tosyl oxygens, conferring substantial aqueous compatibility despite the presence of two aromatic tosyl groups . The PEG4 spacer increases water solubility of the overall conjugate compared to alkyl-chain linkers of comparable length, which typically exhibit LogP values >4.5 and lack hydrogen-bonding capacity .

PROTAC solubility aqueous compatibility linker hydrophilicity

Purity and Batch Consistency Across Multiple Suppliers

Tos-aminoxy-Boc-PEG4-Tos is commercially available from multiple established suppliers at purities ranging from ≥95% (AxisPharm, 10xChem, BOC Sciences) to ≥98% (InvivoChem, XcessBio, Aladdin Scientific) . This multi-vendor availability at high purity specifications reduces supply chain risk and enables procurement flexibility for large-scale PROTAC synthesis campaigns.

PROTAC linker procurement commercial availability batch-to-batch consistency

Dual Tosylate Functionality for Sequential Conjugation

Tos-aminoxy-Boc-PEG4-Tos contains two tosylate leaving groups: one at the PEG4 chain terminus and a second N-tosylated group on the aminoxy nitrogen . This dual-tosyl architecture enables two independent nucleophilic substitution reactions—first at the terminal tosylate (e.g., with amine nucleophiles), followed by N-Tos cleavage and subsequent functionalization of the liberated aminoxy group. In contrast, Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0) contains only a single terminal tosylate and cannot support sequential conjugation at two distinct sites without additional synthetic manipulation .

heterobifunctional linker sequential bioconjugation PROTAC assembly

Tos-aminoxy-Boc-PEG4-Tos: Optimal Application Scenarios


PROTAC Synthesis: Sequential Orthogonal Ligand Conjugation

Tos-aminoxy-Boc-PEG4-Tos is optimally deployed in PROTAC assembly workflows where the E3 ligase ligand and target protein ligand must be attached to the PEG4 spacer in a defined sequence with orthogonal control. The dual-tosyl architecture enables initial nucleophilic displacement of the terminal tosylate with an amine-containing ligand (e.g., VHL ligand VH032 or CRBN ligand pomalidomide derivative) under standard conditions. Subsequently, the N-Tos group on the aminoxy nitrogen can be cleaved orthogonally to reveal aminoxy functionality for oxime ligation with a carbonyl-bearing second ligand. This sequential, two-site conjugation strategy is not feasible with singly protected comparator linkers such as Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0), which lack the second tosylate leaving group required for independent, controlled conjugation at both termini . The PEG4 spacer length (four ethylene oxide units) provides empirically validated optimal spacing for VHL- and CRBN-based PROTAC ternary complex formation, with class-level SAR data demonstrating that PEG4 is the minimal effective length for productive E3 ligase-target protein bridging [1].

Bioconjugation: Aminoxy Latency Until Final Step

In bioconjugation protocols where the aminoxy group must remain completely inert through multiple synthetic transformations before final oxime ligation, Tos-aminoxy-Boc-PEG4-Tos provides a unique latency profile unavailable with standard aminoxy linkers. The N-tosylated Boc-aminoxy motif eliminates all aminoxy nucleophilicity until the N-Tos group is deliberately removed under reductive or nucleophilic conditions. In contrast, Boc-Aminooxy-PEG4-Tos (CAS 1807539-01-0) and Boc-Aminooxy-PEG4-OH (CAS 918132-14-6) retain a free N-H on the aminoxy nitrogen, which can participate in unwanted side reactions (e.g., premature oxime formation with trace carbonyls, N-alkylation during tosylate displacement) under the same reaction conditions . This full latency is essential for antibody-drug conjugate (ADC) intermediate preparation, dendrimer functionalization requiring sequential surface modifications, and multi-step solid-phase synthesis where premature aminoxy reactivity would compromise overall yield and product homogeneity. Procurement of this dual-protected linker over singly protected alternatives directly reduces the risk of synthetic failure in complex bioconjugate assembly pipelines.

Multi-Vendor Supply Chain for PROTAC Library Synthesis

For industrial and academic laboratories engaged in large-scale PROTAC library synthesis, Tos-aminoxy-Boc-PEG4-Tos offers supply chain robustness through availability from multiple independent vendors at consistent purity specifications (≥95% to ≥98%) . Competitive pricing across vendors ($260-$328/100mg for ≥95% grade) enables cost-effective procurement at gram-scale quantities required for library production . This multi-vendor sourcing mitigates the risk of single-supplier stockouts or quality variations that can derail time-sensitive PROTAC optimization campaigns. The compound's broad commercial availability distinguishes it from less common linker variants that are sole-sourced, enabling uninterrupted workflow continuity for high-throughput medicinal chemistry teams synthesizing dozens to hundreds of PROTAC candidates in parallel.

Aqueous PROTAC Development: Linker Hydrophilicity and Assay Reproducibility

Tos-aminoxy-Boc-PEG4-Tos is preferred over alkyl-chain linkers in PROTAC programs where aqueous solubility of the final conjugate is a critical parameter for assay reproducibility. The PEG4 spacer contributes hydrogen bond acceptors and reduces overall LogP by approximately 0.4-0.6 units per ethylene oxide unit relative to alkyl chain analogs of comparable length . With a calculated LogP of 3.6 and 11 hydrogen bond acceptors, the PEG4-containing linker improves conjugate solubility in aqueous assay buffers, reducing the incidence of compound precipitation during dose-response experiments . For in vitro DC₅₀ determination, avoiding precipitation artifacts ensures accurate potency measurements; for in vivo formulation, enhanced aqueous compatibility facilitates preparation of dosing solutions without resorting to high-percentage DMSO or complex solubilization excipients. Procurement of PEG4-based linkers over alkyl alternatives directly improves the reliability of biological assay data and streamlines downstream in vivo pharmacology workflows.

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